3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol
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Overview
Description
3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol is an organic compound with a complex structure that includes a phenyl group, a chloro group, and a fluoro group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-phenylbut-3-en-2-one.
Halogenation: The precursor undergoes halogenation using reagents like chlorine and fluorine sources to introduce the chloro and fluoro groups.
Reduction: The intermediate product is then reduced to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The phenyl group can engage in π-π interactions, further affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-ol: Lacks the chloro and fluoro groups, making it less reactive in certain reactions.
4-Phenyl-3-buten-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
3-Chloro-4-phenylbut-3-en-2-ol: Similar structure but lacks the fluoro group, affecting its chemical properties.
Uniqueness
3-Chloro-4-fluoro-4-phenylbut-3-en-2-ol is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups with the phenyl and butenol backbone provides a versatile platform for further chemical modifications and research.
Properties
CAS No. |
62269-36-7 |
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Molecular Formula |
C10H10ClFO |
Molecular Weight |
200.64 g/mol |
IUPAC Name |
3-chloro-4-fluoro-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-7,13H,1H3 |
InChI Key |
XJDRTLMYFSGQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)F)Cl)O |
Origin of Product |
United States |
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